2,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide - 1798457-31-4

2,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide

Catalog Number: EVT-2942152
CAS Number: 1798457-31-4
Molecular Formula: C18H19F2NO2
Molecular Weight: 319.352
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-Cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (BMS-605541)

Compound Description: BMS-605541 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase activity. [] It acts as a competitive inhibitor of ATP binding to VEGFR-2. [] This compound exhibits favorable pharmacokinetic properties in various species and demonstrates significant in vivo efficacy in human lung and colon carcinoma xenograft models. []

(S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide

Compound Description: This compound, along with its R-isomer and several analogs, has been studied for its antipsychotic potential. [] It exhibits high affinity for the [3H]spiperone binding site and effectively inhibits apomorphine-induced behavioral responses in vivo, suggesting potent antidopaminergic activity. [] This benzamide displays a preference for inhibiting hyperactivity over other behavioral components, indicating a reduced propensity for inducing extrapyramidal side effects in humans. []

KPR-5714 (N-[(R)-3,3-difluoro-4-hydroxy-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-3-fluoro-2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]benzamide)

Compound Description: KPR-5714 is a novel, selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. [] This compound exhibits potent inhibition of TRPM8-mediated calcium influx and demonstrates high selectivity against other TRP channels. [] KPR-5714 effectively reduces bladder afferent hyperactivity and improves overactive bladder symptoms in rat models. []

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: 873140 acts as a potent, non-competitive, allosteric antagonist of the CCR5 receptor. [] It effectively inhibits HIV-1 entry by binding to a common allosteric site on CCR5, shared by other non-competitive antagonists. [] While it blocks CCL5 (RANTES)-induced calcium responses, it does not significantly inhibit 125I-RANTES binding, suggesting a unique mechanism of action compared to other CCR5 antagonists. []

N-Cyclopropyl-N-[2-(2,4-difluorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propyl]-2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetamide

Compound Description: This compound, characterized by its crystal structure, features a 2,4-difluorophenyl group attached to a complex scaffold incorporating a triazole ring, a thymine ring (tetrahydropyrimidine), and an acetamide group. [] The crystallographic data reveals the spatial arrangement of these functional groups and their potential interactions with other molecules. []

5-[4-(2-methylphenyl)-3-hydroxy-4H-1,2,4-triazol-5-yl]-2,4-dihydroxy-N-methyl-N-butylbenzamide

Compound Description: This compound functions as an inhibitor of the heat shock protein 90 (Hsp90). [] Hsp90 plays a crucial role in various cellular processes, including protein folding and degradation, and its inhibition has emerged as a potential therapeutic strategy for cancer and other diseases. []

Properties

CAS Number

1798457-31-4

Product Name

2,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide

IUPAC Name

2,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide

Molecular Formula

C18H19F2NO2

Molecular Weight

319.352

InChI

InChI=1S/C18H19F2NO2/c19-15-6-7-16(17(20)12-15)18(23)21-10-8-14(9-11-22)13-4-2-1-3-5-13/h1-7,12,14,22H,8-11H2,(H,21,23)

InChI Key

LHEDOHUCGHNTLL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=C(C=C(C=C2)F)F)CCO

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.